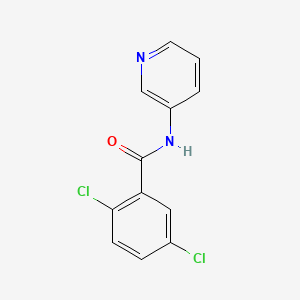

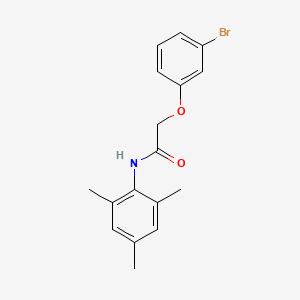

![molecular formula C19H20N4OS B5575258 4-[(4-isopropylbenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5575258.png)

4-[(4-isopropylbenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Overview

Description

4-[(4-isopropylbenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H20N4OS and its molecular weight is 352.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 352.13578245 g/mol and the complexity rating of the compound is 506. The solubility of this chemical has been described as 3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives, including those similar to the compound , have been investigated for their efficacy as corrosion inhibitors. For instance, Schiff’s bases of pyridyl substituted triazoles have demonstrated significant inhibition performance on mild steel in hydrochloric acid solutions. These inhibitors adhere to the Langmuir adsorption isotherm, suggesting a mixed mode of corrosion inhibition facilitated by the formation of a protective inhibitor film on the metal surface. Such findings indicate the potential of triazole derivatives in protecting metals from corrosive environments (Ansari, Quraishi, & Singh, 2014).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial properties of triazole derivatives. These compounds, through different synthetic pathways, have shown promising anti-inflammatory, analgesic, antibacterial, and antifungal activities. The structural variation among these derivatives indicates the influence of molecular structure on their biological activity. This suggests a potential application in developing new antimicrobial agents based on triazole chemistry (Sujith et al., 2009).

Anticancer Evaluation

The anticancer activities of some new triazole derivatives have been explored, with compounds synthesized and screened against a panel of 60 cell lines derived from various cancer types. This research underscores the potential of triazole derivatives as scaffolds in designing new anticancer drugs. The evaluation of these compounds against diverse cancer cell lines facilitates the identification of promising candidates for further development (Bekircan et al., 2008).

DNA Methylation Inhibitors

Triazole derivatives have also been investigated for their role as DNA methylation inhibitors, offering a pathway to explore new treatments for cancer. By modifying the methylation status of DNA, these compounds could potentially regulate gene expression, contributing to the development of novel therapeutic strategies against cancer. This area of research provides insights into the molecular mechanisms by which triazole derivatives can impact cellular processes related to cancer development and progression (Hakobyan et al., 2017).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activity could be explored further, given the known activities of other 1,2,4-triazole compounds .

Properties

IUPAC Name |

3-(phenoxymethyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c1-14(2)16-10-8-15(9-11-16)12-20-23-18(21-22-19(23)25)13-24-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,22,25)/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFANCKKNZPYDU-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321018 | |

| Record name | 3-(phenoxymethyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647091 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

500272-06-0 | |

| Record name | 3-(phenoxymethyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

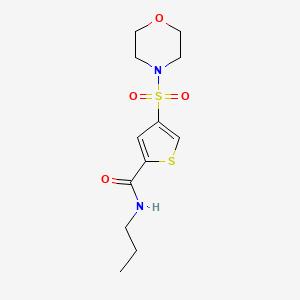

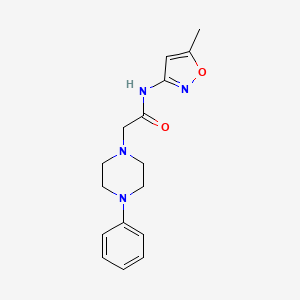

![N'-[(5-iodo-2-furyl)methylene]nicotinohydrazide](/img/structure/B5575183.png)

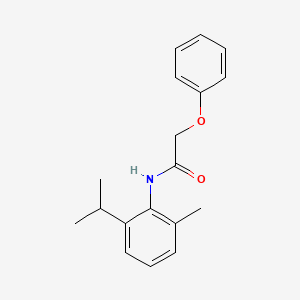

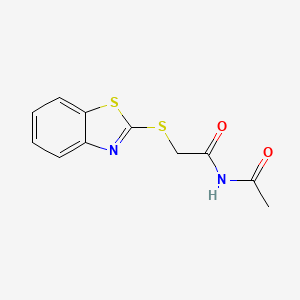

![(4aR*,7aS*)-4-(4-chlorobenzoyl)-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5575191.png)

![6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzothiadiazole](/img/structure/B5575224.png)

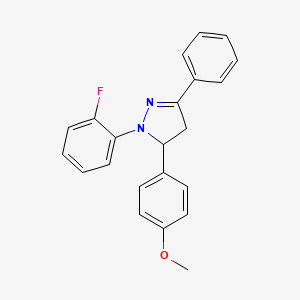

![1-[(4-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5575247.png)

![(1S*,5R*)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-6-[(3-fluorophenyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5575251.png)

![4-{2-chloro-4-[(cyclopentylamino)carbonyl]phenoxy}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5575264.png)

![1-(4-fluorophenyl)-2-[4-(2-methoxyethyl)-1-piperidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5575276.png)